![molecular formula C17H24O6 B12302279 (8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)
(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La chamissonolida , con la fórmula molecular C17H24O6 , es un producto natural aislado de la planta Chamissoa purpurea. Es una lactona sesquiterpénica, una clase de compuestos orgánicos conocidos por sus diversas actividades biológicas. Se ha demostrado que la chamissonolida posee propiedades antiinflamatorias y es un metabolito secundario de su planta de origen .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La chamissonolida se puede sintetizar a través de varias rutas de síntesis orgánica. El proceso sintético generalmente implica la formación de la estructura del núcleo de la lactona sesquiterpénica, seguida de la introducción de grupos funcionales como grupos hidroxilo y acetoxi. Las condiciones de reacción a menudo incluyen el uso de catalizadores, solventes y configuraciones específicas de temperatura y presión para lograr el producto deseado.
Métodos de producción industrial
La producción industrial de chamissonolida implica la extracción y purificación de Chamissoa purpurea. El proceso incluye la recolección del material vegetal, seguida de la extracción con solventes, la cromatografía y la cristalización para obtener chamissonolida pura. La calidad del compuesto se puede evaluar utilizando estándares de cromatografía líquida de alta resolución (HPLC) .
Análisis De Reacciones Químicas
Tipos de reacciones
La chamissonolida sufre varias reacciones químicas, que incluyen:
Oxidación: La chamissonolida se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar el anillo de lactona u otros grupos funcionales.
Sustitución: Los grupos funcionales en la chamissonolida se pueden sustituir por otros grupos para formar nuevos compuestos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios ácidos y bases para reacciones de sustitución. Las condiciones típicamente implican temperaturas controladas, solventes específicos y, a veces, catalizadores para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la chamissonolida, cada uno con posibles actividades y propiedades biológicas diferentes.
Aplicaciones Científicas De Investigación
La chamissonolida tiene una amplia gama de aplicaciones de investigación científica:
Química: La chamissonolida se utiliza como compuesto de referencia en química analítica para análisis cualitativos y cribado.
Biología: Se ha demostrado que tiene propiedades antiinflamatorias, lo que la convierte en un tema de interés en la investigación biológica.
Mecanismo De Acción
La chamissonolida ejerce sus efectos a través de varios objetivos y vías moleculares. Inhibe la activación del factor de transcripción NF-kappaB, un actor clave en la inflamación. Esta inhibición reduce la expresión de citocinas y enzimas proinflamatorias, ejerciendo así sus efectos antiinflamatorios. Además, la chamissonolida interactúa con residuos de cisteína en proteínas, influyendo en la citotoxicidad y los mecanismos de protección celular.
Comparación Con Compuestos Similares
La chamissonolida es similar a otras lactonas sesquiterpénicas como la helenalina y la partenolida. Es única en su estructura molecular específica y la presencia de grupos funcionales que contribuyen a sus distintas actividades biológicas. Los compuestos similares incluyen:
Helenalina: Conocida por sus propiedades antiinflamatorias y citotóxicas.
Partenolida: Exhibe actividades anticancerígenas y antiinflamatorias.
Costunolida: Otra lactona sesquiterpénica con propiedades antiinflamatorias y anticancerígenas
Propiedades
Fórmula molecular |
C17H24O6 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate |
InChI |
InChI=1S/C17H24O6/c1-7-5-10-13(8(2)16(21)23-10)15(20)17(4)12(19)6-11(14(7)17)22-9(3)18/h7,10-15,19-20H,2,5-6H2,1,3-4H3 |
Clave InChI |
TVXMVPIXPQJTJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)O)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


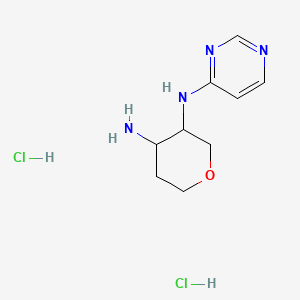
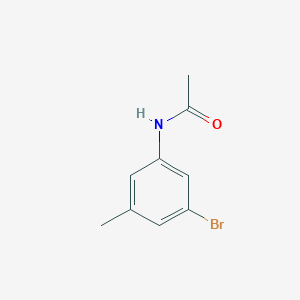
![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
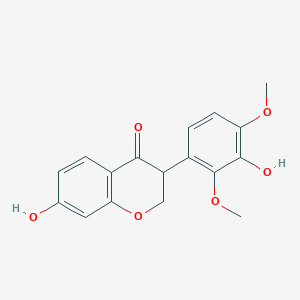

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)


![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)
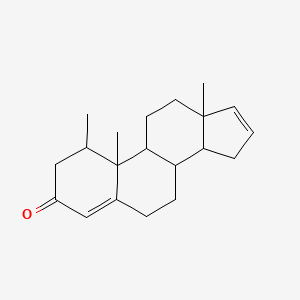
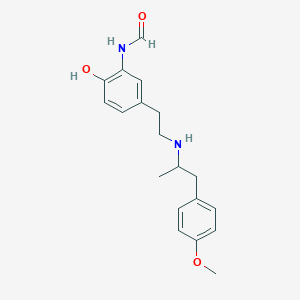

![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
